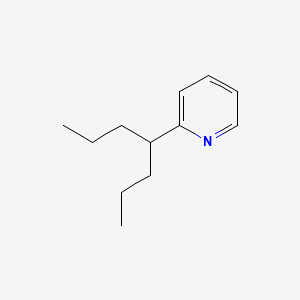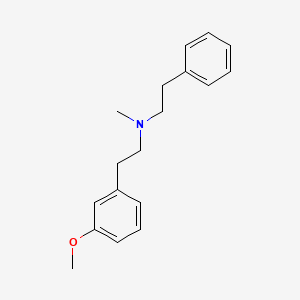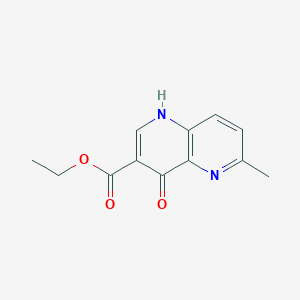![molecular formula C18H10S2 B1632907 10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B1632907.png)
10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[1,2-b:5,4-b’]bis1benzothiophene is an aromatic organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by its fused ring structure, which includes two benzothiophene units.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-b:5,4-b’]bis1benzothiophene typically involves the formation of the fused ring system through cyclization reactions. One common method involves the use of triflic acid-induced ring-closure reactions. For example, starting from a precursor such as 1,4-dibromo-2,5-bis(trimethylsilylethynyl)benzene, the compound can be synthesized through a series of steps involving lithiation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production methods for Benzo[1,2-b:5,4-b’]bis1 the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[1,2-b:5,4-b’]bis1benzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under conditions such as Friedel-Crafts alkylation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzo[1,2-b:5,4-b’]bis1benzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Mecanismo De Acción
The mechanism of action of Benzo[1,2-b:5,4-b’]bis1benzothiophene is primarily related to its electronic properties. The compound’s fused ring structure allows for extensive π-conjugation, which facilitates electron delocalization. This property is crucial for its function as an organic semiconductor, where it can efficiently transport charge carriers. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with various cellular components through π-π stacking and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene: A simpler structure with one benzothiophene unit.
Benzo[c]thiophene: An isomer with a different ring fusion pattern.
Dibenzothiophene: Contains two benzene rings fused to a central thiophene ring.
Uniqueness
Benzo[1,2-b:5,4-b’]bis1benzothiophene is unique due to its extended π-conjugation and the presence of two benzothiophene units, which enhance its electronic properties. This makes it particularly suitable for applications in organic electronics, where high charge carrier mobility and stability are essential .
Propiedades
Fórmula molecular |
C18H10S2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C18H10S2/c1-3-7-15-11(5-1)13-9-14-12-6-2-4-8-16(12)20-18(14)10-17(13)19-15/h1-10H |
Clave InChI |
BRSOTWFOYHMQHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3S2)SC5=CC=CC=C54 |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC4=C(C=C3S2)SC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1s,3s)-3-Acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B1632838.png)
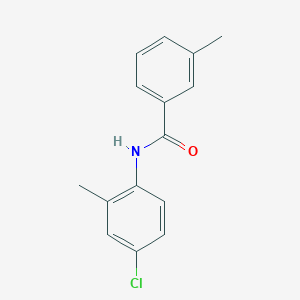
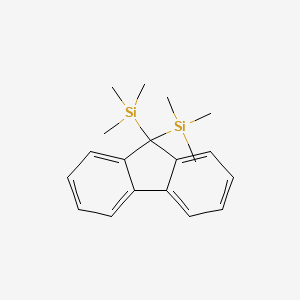
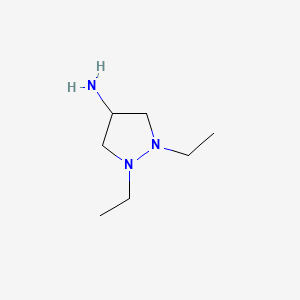
![3-Benzyl-6-chloro-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B1632852.png)

